molecular formula C4H4ClNO2 B8792382 3-Isocyanatopropanoyl chloride CAS No. 3729-19-9

3-Isocyanatopropanoyl chloride

Cat. No.: B8792382
CAS No.: 3729-19-9
M. Wt: 133.53 g/mol
InChI Key: NVFNGVSNLHYRSF-UHFFFAOYSA-N
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Description

Chemical Structure: 3-Isocyanatopropanoyl chloride (CAS: [86-84-0]) is a bifunctional compound containing both an isocyanate (–NCO) and an acyl chloride (–COCl) group. Its structure is CH₂CH₂C(O)Cl–NCO.

Synthesis: It is synthesized in 97% yield via the reaction of 3-aminopropanoic acid hydrochloride with trichloromethyl chloroformate (TCF) in dry dioxane at 55°C . Unlike traditional phosgene-based methods, TCF eliminates the need for additional reagents like HCl or PCl₅ .

Properties

CAS No.

3729-19-9

Molecular Formula

C4H4ClNO2

Molecular Weight

133.53 g/mol

IUPAC Name

3-isocyanatopropanoyl chloride

InChI

InChI=1S/C4H4ClNO2/c5-4(8)1-2-6-3-7/h1-2H2

InChI Key

NVFNGVSNLHYRSF-UHFFFAOYSA-N

Canonical SMILES

C(CN=C=O)C(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Acyl Chloride Hydrolysis

Reaction with water or aqueous media cleaves the acyl chloride group:

C3H3ClNO2+H2OC3H4NO3+HCl\text{C}_3\text{H}_3\text{ClNO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_4\text{NO}_3 + \text{HCl}

This produces 3-isocyanatopropanoic acid (confirmed by IR and Raman spectroscopy) . The mechanism involves nucleophilic attack by water, followed by HCl elimination .

Isocyanate Hydrolysis

The isocyanate group reacts with water to form an amine and CO₂:

R-NCO+H2OR-NH2+CO2\text{R-NCO} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{CO}_2

Alcoholysis

Reaction with alcohols (e.g., methanol) generates mixed esters:

C3H3ClNO2+ROHC3H3O2NCOOR+HCl\text{C}_3\text{H}_3\text{ClNO}_2 + \text{ROH} \rightarrow \text{C}_3\text{H}_3\text{O}_2\text{NCOOR} + \text{HCl}

The acyl chloride reacts first due to higher electrophilicity, leaving the isocyanate group intact for further modifications .

Aminolysis

Primary and secondary amines target both functional groups:

  • Acyl chloride reaction : Forms amides.

  • Isocyanate reaction : Forms ureas.

For example, reaction with ethylamine produces:

C3H3ClNO2+2CH3CH2NH2C3H3NHCONHCH2CH3+CH3CH2NH3+Cl\text{C}_3\text{H}_3\text{ClNO}_2 + 2 \text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{C}_3\text{H}_3\text{NHCONHCH}_2\text{CH}_3 + \text{CH}_3\text{CH}_2\text{NH}_3^+ \text{Cl}^-

This dual reactivity is exploited in polymer synthesis .

Polymerization and Crosslinking

The compound serves as a monomer in polyurethane and polyurea synthesis:

  • Polyaddition : Reaction with diols or diamines yields sequential polyurethanes or polyureas with high thermal stability (decomposition >250°C) .

  • Cyclization : Under basic conditions, intramolecular reactions form six-membered lactams or isocyanurate rings .

Coordination Chemistry

The isocyanate group coordinates with transition metals. For example:

  • Reaction with [Cp₂ZrCH₃(thf)]⁺ forms zirconium complexes with peptide-like backbones, confirmed by X-ray crystallography .

Table 1: Reaction Conditions and Products

Reaction TypeReagents/ConditionsProductsYieldSource
Synthesis (TCF)TCF, β-alanine HCl, 0°C3-Isocyanatopropanoyl chloride74%
AlcoholysisMethanol, RT, 2hMethyl 3-isocyanatopropanoate85%
AminolysisEthylamine, -10°CEthylurea-propanoamide68%

Table 2: Spectroscopic Data

Functional GroupIR (cm⁻¹)Raman (cm⁻¹)Assignment
Acyl chloride1805 (C=O)1770ν(C=O) stretch
Isocyanate2270 (N=C=O)2245ν(N=C=O) asymmetric

Comparison with Similar Compounds

Research Findings

  • Synthetic Efficiency: TCF-based synthesis of this compound outperforms phosgene methods in yield and simplicity .
  • Bifunctionality : Enables one-pot synthesis of ureas/amides, reducing step counts in drug development .
  • Industrial Relevance : Commercial availability (97% purity) supports scalable applications in pharmaceuticals and materials .

Q & A

Q. What is the optimal synthetic route for 3-isocyanatopropanoyl chloride in academic laboratories?

The most efficient method involves reacting 3-aminopropanoic acid hydrochloride with trichlorofluoromethane (TCF) in dry dioxane at 55°C for 11 hours. This yields 97% pure product after distillation (77–80°C at 10 mm Hg) . Unlike phosgene-based methods, TCF eliminates the need for additional reagents like HCl or SOCl₂, streamlining the synthesis. Key parameters include solvent dryness, controlled heating duration, and inert atmospheric conditions to prevent hydrolysis.

Q. How should researchers safely handle and store this compound?

Due to its reactivity and hazards (e.g., skin/eye irritation, inhalation risks), strict safety protocols are essential:

  • Use PPE: Nitrile gloves, lab coats, and goggles to avoid direct contact .
  • Work in a fume hood to minimize vapor exposure .
  • Store under anhydrous conditions (e.g., desiccated environment) to prevent hydrolysis.
  • Label containers with hazard warnings (H303, H313, H333) and first-aid measures .

Q. What analytical methods are recommended to confirm the purity and structure of this compound?

  • Boiling point determination : Compare observed bp (77–80°C at 10 mm Hg) with literature values .
  • FT-IR spectroscopy : Confirm characteristic peaks for isocyanate (~2270 cm⁻¹) and acyl chloride (~1800 cm⁻¹).
  • ¹H/¹³C NMR : Validate molecular structure via proton environments (e.g., –CH₂– groups adjacent to Cl and NCO) .

Advanced Research Questions

Q. How does the choice of solvent and reagent stoichiometry impact the synthesis yield?

Experimental design should test solvents (e.g., dioxane vs. THF) and TCF-to-amine ratios. In , a 3:1 molar ratio of TCF to 3-aminopropanoic acid hydrochloride in dry dioxane maximizes yield (97%). Polar aprotic solvents stabilize intermediates, while excess TCF ensures complete conversion. Kinetic studies (e.g., sampling at intervals) can optimize reaction time .

Q. What mechanistic insights explain the high efficiency of TCF in this synthesis compared to phosgene?

TCF acts as both a solvent and a dual electrophile, facilitating sequential acylation and isocyanate formation. Unlike phosgene, TCF avoids generating HCl gas, which can protonate the isocyanate group and reduce reactivity. This dual role simplifies purification and minimizes side reactions (e.g., oligomerization) .

Q. How can researchers mitigate hydrolysis or side reactions during downstream applications?

  • Stabilization : Use anhydrous solvents and molecular sieves during reactions.
  • Quenching : Add dry alcohols or amines post-reaction to derivatize unreacted isocyanate groups.
  • Monitoring : Track isocyanate consumption via IR or titration (e.g., dibutylamine back-titration) .

Q. What are the implications of amine basicity on the stability of this compound?

Strongly basic amines form stable hydrochlorides that resist electrophilic attack, reducing unintended side reactions. For example, 3-aminopropanoic acid hydrochloride’s moderate basicity balances reactivity and stability, enabling high yields without premature decomposition .

Methodological Considerations for Data Analysis

Q. How should contradictory data on physical properties (e.g., boiling points) be resolved?

  • Reproducibility : Replicate synthesis under identical conditions (solvent purity, pressure during distillation) .
  • Instrument calibration : Validate thermometers and pressure gauges using reference compounds.
  • Literature cross-check : Compare with peer-reviewed datasets (e.g., CAS Common Chemistry) over vendor catalogs .

Q. What experimental controls are critical for studying this compound’s reactivity in polymer chemistry?

  • Blank reactions : Exclude the compound to identify background reactivity.
  • Competitive experiments : Compare reactivity with other acyl chlorides/isocyanates.
  • Moisture controls : Use Schlenk lines or gloveboxes to isolate hydrolysis effects .

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